13-fluoro-5-(pyrimidine-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
13-Fluoro-5-(pyrimidine-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one is a structurally complex heterocyclic compound featuring a tricyclic core fused with a pyrimidine ring and a fluorine substituent. Its molecular architecture includes a 14-membered tricyclic system with nitrogen atoms at positions 1, 5, and 9, a pyrimidine-2-carbonyl group at position 5, and a fluorine atom at position 12.
Properties
IUPAC Name |
13-fluoro-5-(pyrimidine-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O2/c17-10-2-3-13-20-12-4-7-21(9-11(12)15(23)22(13)8-10)16(24)14-18-5-1-6-19-14/h1-3,5-6,8H,4,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMWLQPAPRGJNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-fluoro-5-(pyrimidine-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and triazine intermediates, followed by their coupling under specific conditions to form the tricyclic core. Key steps may include:
Fluorination: Introduction of the fluorine atom using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Cyclization: Formation of the tricyclic structure through intramolecular cyclization reactions, often catalyzed by transition metals.
Carbonylation: Incorporation of the carbonyl group via carbonylation reactions using carbon monoxide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate large-scale production.
Chemical Reactions Analysis
Types of Reactions
13-fluoro-5-(pyrimidine-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorine or pyrimidine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
13-fluoro-5-(pyrimidine-2-carbonyl)-1,5,9-triazatricyclo[840
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 13-fluoro-5-(pyrimidine-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzymatic activity, disruption of protein-protein interactions, or interference with DNA replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Pyrimidine Derivatives
Fluorinated pyrimidines are widely studied due to their bioactivity and pharmacokinetic advantages. For example, 6-[2-(4’-Fluorophenyl)-2-hydroxy-1-ethenyl]-2,4-dimethoxy-5-phenylpyrimidine (13) (synthesized via LDA-mediated coupling with ethyl 4-fluorobenzoate) shares a fluorinated aromatic system but lacks the tricyclic framework of the target compound. Key differences include:
- Synthetic Yield : Compound 13 was synthesized in 16.6% yield , whereas the target compound’s synthesis (if analogous) might require optimization due to its greater complexity.
- Structural Complexity : The tricyclic core of the target compound introduces steric and electronic effects absent in simpler pyrimidines like compound 13.
Marine-Derived Tricyclic Alkaloids
Marine actinomycetes produce secondary metabolites such as salternamide E, a tricyclic alkaloid with a distinct macrocyclic structure. While salternamide E and the target compound both feature nitrogen-rich scaffolds, their bioactivity profiles likely differ due to:
- Substituent Effects : The pyrimidine-2-carbonyl group in the target compound may enhance interactions with ATP-binding pockets in kinases, whereas salternamide E’s macrocycle could target ion channels .
Lumped Surrogate Compounds in Computational Studies
The lumping strategy groups structurally similar compounds to simplify chemical models. For instance, tricyclic nitrogen heterocycles like the target compound might be lumped with simpler analogs (e.g., pyrimidines or quinazolines) based on shared reactivity or solubility profiles. Key considerations include:
- Functional Group Compatibility: The fluorine atom and pyrimidine moiety in the target compound could define its reactivity in oxidation or nucleophilic substitution reactions, distinguishing it from non-fluorinated surrogates .
- Physicochemical Properties : LogP, solubility, and metabolic stability may vary significantly between the target compound and lumped analogs.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Challenges : The target compound’s tricyclic system likely requires advanced coupling strategies (e.g., transition-metal catalysis or photochemical cyclization) compared to simpler fluoropyrimidines .
- Bioactivity Potential: Fluorine’s electronegativity and the pyrimidine carbonyl group may enhance binding to kinase ATP pockets, akin to FDA-approved kinase inhibitors like imatinib.
- Computational Relevance : In lumping models, the compound’s unique fluorine and tricyclic core necessitate separate treatment to avoid mispredicting environmental persistence or toxicity .
Biological Activity
The compound 13-fluoro-5-(pyrimidine-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a novel organic molecule that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article delves into its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy.
This compound is synthesized through a multi-step process involving the formation of triazole and pyrimidine rings. The presence of the fluorine atom is believed to enhance its biological activity by improving binding affinity to target proteins.
Chemical Structure
- Molecular Formula : C16H12F N5O2
- Molecular Weight : 341.7518 g/mol
- CAS Number : 2034506-37-9
Antiviral Activity
Recent studies have indicated that derivatives of triazole-pyrimidine compounds exhibit significant antiviral properties. For instance, compounds similar to the target molecule have shown effectiveness against influenza viruses by inhibiting protein-protein interactions critical for viral replication.
Case Study: Influenza A Virus
A study demonstrated that certain triazole derivatives could inhibit the interaction between PA and PB1 subunits of the influenza virus polymerase complex. The IC50 values for these compounds ranged from 3.3 μM to 31 μM, indicating potent antiviral activity at low concentrations .
| Compound | IC50 (μM) | EC50 (μM) |
|---|---|---|
| Compound A | 3.3 | >100 |
| Compound B | 31 | 43 |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Preliminary tests on various cancer cell lines have shown that it can inhibit cell proliferation effectively.
Case Study: L1210 Mouse Leukemia Cells
In vitro studies revealed that similar compounds exhibited IC50 values in the nanomolar range against L1210 leukemia cells, suggesting a mechanism involving the release of active metabolites that inhibit DNA synthesis .
| Cell Line | IC50 (nM) |
|---|---|
| L1210 | <100 |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Viral Polymerase : By disrupting essential protein interactions within viral polymerases.
- Induction of Apoptosis : In cancer cells through pathways that lead to programmed cell death.
- Cell Cycle Arrest : Preventing cancer cell proliferation by interfering with cell cycle progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
